molecular formula C21H13Br2NO2S B2549305 2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline CAS No. 861210-54-0

2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline

Cat. No.: B2549305
CAS No.: 861210-54-0
M. Wt: 503.21
InChI Key: UEHYZQDFIOFACG-UHFFFAOYSA-N
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Description

2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline is a complex organic compound characterized by the presence of a benzenesulfonyl group attached to a phenyl ring, which is further connected to a dibromoquinoline moiety.

Scientific Research Applications

2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline typically involves multiple steps, starting with the preparation of the benzenesulfonyl phenyl intermediate. This intermediate is then subjected to bromination and subsequent cyclization to form the quinoline ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using halogenation or nitration reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce halogenated or nitrated quinoline derivatives .

Mechanism of Action

The mechanism of action of 2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline include other benzenesulfonyl derivatives and dibromoquinoline analogs. Examples include:

    Benzenesulfonic acid derivatives: Known for their diverse chemical reactivity and applications.

    Dibromoquinoline derivatives: Studied for their unique structural properties and potential biological activities.

Uniqueness

What sets this compound apart is its combination of the benzenesulfonyl group with the dibromoquinoline moiety, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-[4-(benzenesulfonyl)phenyl]-6,8-dibromoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Br2NO2S/c22-16-12-15-8-11-20(24-21(15)19(23)13-16)14-6-9-18(10-7-14)27(25,26)17-4-2-1-3-5-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHYZQDFIOFACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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